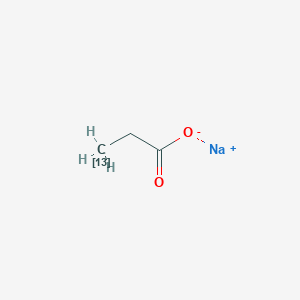
Sodium propionate-3-13C
概述
描述
Sodium propionate-3-13C, also known as propionic acid-3-13C sodium salt, is a stable isotope-labeled compound. It is a derivative of sodium propionate where the carbon-13 isotope is incorporated at the third carbon position. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed metabolic and kinetic studies.
准备方法
Synthetic Routes and Reaction Conditions: Sodium propionate-3-13C can be synthesized through the neutralization of propionic acid-3-13C with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to yield the solid this compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure high purity and yield. The isotopically labeled propionic acid is first prepared through fermentation or chemical synthesis, followed by its neutralization with sodium hydroxide.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form carbon dioxide and water.
Reduction: Although less common, it can be reduced under specific conditions to yield propanol.
Substitution: It can participate in nucleophilic substitution reactions where the propionate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Requires reducing agents such as lithium aluminum hydride.
Substitution: Often involves nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Propanol.
Substitution: Various substituted propionate derivatives depending on the nucleophile used.
科学研究应用
Sodium propionate-3-13C is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of propionate metabolism in organisms.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of propionate-based drugs.
Industry: Applied in the development of new materials and chemicals where isotopic labeling is required for detailed analysis.
作用机制
The mechanism of action of sodium propionate-3-13C is primarily related to its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural propionate. The carbon-13 isotope allows researchers to track its movement and transformation through various metabolic processes using techniques like NMR spectroscopy. This provides insights into the molecular targets and pathways involved in propionate metabolism.
相似化合物的比较
- Sodium propionate-1-13C
- Sodium propionate-2-13C
- Propionic acid-1-13C
- Propionic acid-2-13C
- Propionic acid-3-13C
Comparison: Sodium propionate-3-13C is unique due to the specific placement of the carbon-13 isotope at the third carbon position. This specific labeling provides distinct advantages in certain types of metabolic and kinetic studies where the position of the isotope can influence the interpretation of the results. Compared to other isotopically labeled propionates, this compound offers unique insights into the metabolic fate of the third carbon in propionate metabolism.
属性
IUPAC Name |
sodium;(313C)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635685 | |
| Record name | Sodium (3-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158814-18-7 | |
| Record name | Sodium (3-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 158814-18-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
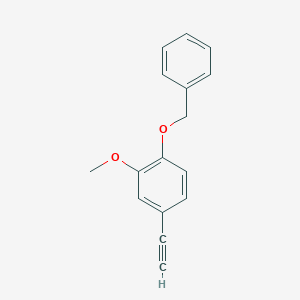
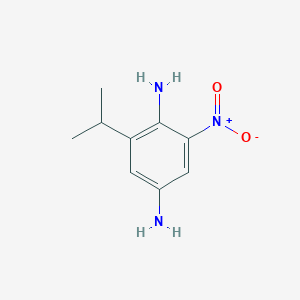
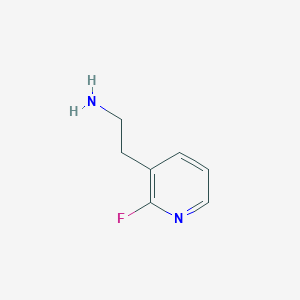
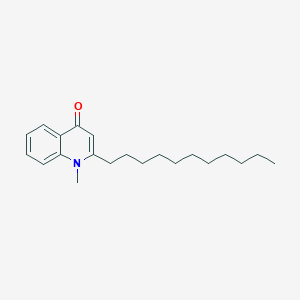
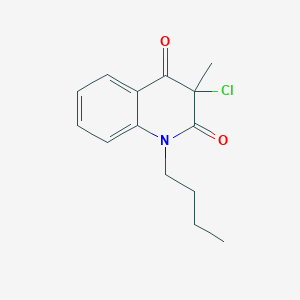
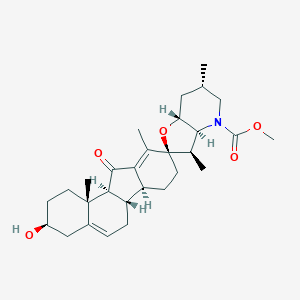
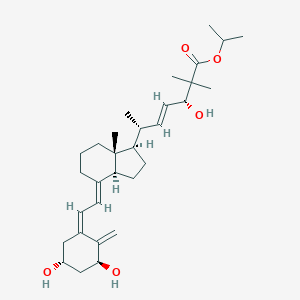
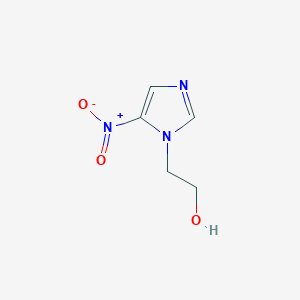
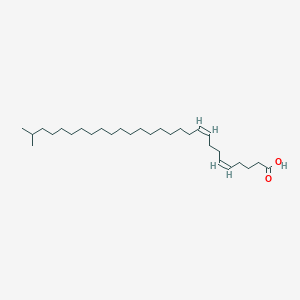

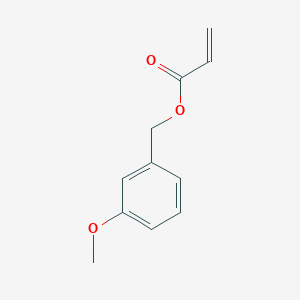
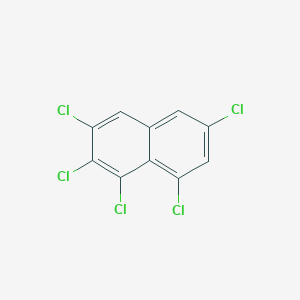
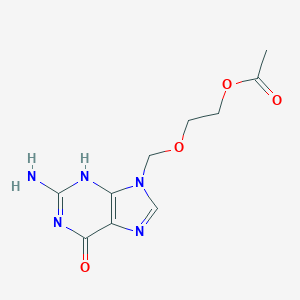
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
